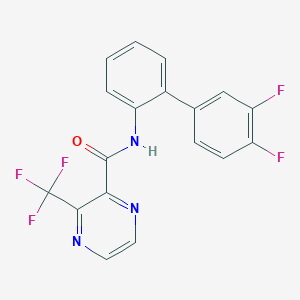
3-(4-氨基苯基)-3-乙基哌啶-2,6-二酮;2,3-二羟基丁二酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminophenylacetic acid is used as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 .
Synthesis Analysis
The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied with Density Functional Theory . Boronic acids are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .
Molecular Structure Analysis
The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied with Density Functional Theory. The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .
Chemical Reactions Analysis
Boronic acids are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .
Physical And Chemical Properties Analysis
The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied with Density Functional Theory. The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .
科学研究应用
代谢物鉴定
- 研究人员在人尿中鉴别出氨基谷氨酰咪的新的代谢物,这些代谢物是通过 3-乙基哌啶-2,6-二酮残基的羟基化产生的。这些代谢物在体外不抑制靶酶系统脱氢酶和芳香化酶,因此被认为是该药物的失活产物(Foster 等人,1984)。
合成和抑制活性
- 一项关于氨基谷氨酰咪中氨基官能团转移到乙基侧链的研究揭示了一种新型化合物的合成和芳香化酶抑制活性。此项修饰旨在探索对芳香化酶抑制作用的影响,这是转移性乳腺癌治疗中的关键因素(Moniz & Hammond, 1997)。
- 合成了氨基谷氨酰咪的类似物以选择性抑制芳香化酶,芳香化酶是参与雌激素生物合成的酶。一些类似物表现出强竞争性抑制,突出了在雌激素依赖性疾病中的治疗应用潜力(Foster 等人,1985)。
拆分和对映体纯度
- 4-氰基-4-(4-硝基苯基)己酸的分离导致分离出对映体纯度高的 (R) 和 (S)-氨基谷氨酰咪。了解此类化合物的立体化学对其药理学特征至关重要(Achmatowicz 等人,1997)。
定量和临床相关性
- 人尿中羟氨基谷氨酰咪和氨基谷氨酰咪的定量突出了诱导代谢的临床相关性,尤其是在接受长期治疗的患者中(Goss 等人,1985)。
作用机制
Target of Action
The primary target of R-(+)-Aminoglutethimide Tartrate Salt is the aromatase enzyme . This enzyme plays a crucial role in the conversion of androgens to estrogens . By inhibiting this enzyme, the compound effectively reduces the production of estrogens .
Mode of Action
R-(+)-Aminoglutethimide Tartrate Salt interacts with its target, the aromatase enzyme, by binding to the enzyme’s active site . This binding inhibits the enzyme’s activity, blocking the conversion of androgens to estrogens . This results in a decrease in the production of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens .
Biochemical Pathways
The compound affects the steroid synthesis pathway . Specifically, it reduces the production of D5-pregnenolone and blocks several other steps in steroid synthesis, including the C-11, C-18, and C-21 hydroxylations and the hydroxylations required for the aromatization of androgens to estrogens . This disruption in the pathway leads to a decrease in the production of adrenal steroids and estrogens .
Pharmacokinetics
It is known that the compound is metabolized in the liver
Result of Action
The molecular and cellular effects of R-(+)-Aminoglutethimide Tartrate Salt’s action include a decrease in the production of adrenal steroids and estrogens . This can lead to a decrease in the symptoms of conditions such as Cushing’s syndrome and certain types of breast and prostate cancer, which are associated with high levels of these hormones .
安全和危害
未来方向
The formation of non-productive aryl boronic acid–BF3 and ester hydrolysis are the most important steps in the COF formation under Lewis acid-catalysed conditions . A new compound, APAZA, consisting of a molecule of 5-aminosalicylic acid linked to one molecule of 4-aminophenylacetic acid by an azo bond, was tested for its ability to inhibit acute colitis in rats caused by Clostridium difficile toxin A .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Aminophenyl)-3-ethylpiperidine-2,6-dione;2,3-dihydroxybutanedioic acid involves the reaction of 4-nitroaniline with ethyl acetoacetate to form 3-(4-nitrophenyl)-3-ethylpiperidine-2,6-dione. This intermediate is then reduced to 3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione using hydrogen gas and a palladium catalyst. The resulting compound is then reacted with 2,3-dihydroxybutanedioic acid to form the final product.", "Starting Materials": [ "4-nitroaniline", "ethyl acetoacetate", "hydrogen gas", "palladium catalyst", "2,3-dihydroxybutanedioic acid" ], "Reaction": [ "Step 1: 4-nitroaniline is reacted with ethyl acetoacetate in the presence of a base to form 3-(4-nitrophenyl)-3-ethylpiperidine-2,6-dione.", "Step 2: The intermediate from step 1 is reduced using hydrogen gas and a palladium catalyst to form 3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione.", "Step 3: 3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione is then reacted with 2,3-dihydroxybutanedioic acid to form the final product." ] } | |
CAS 编号 |
57344-88-4 |
分子式 |
C17H22N2O8 |
分子量 |
382.4 g/mol |
IUPAC 名称 |
(3R)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H16N2O2.C4H6O6/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9;5-1(3(7)8)2(6)4(9)10/h3-6H,2,7-8,14H2,1H3,(H,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t13-;1-,2-/m11/s1 |
InChI 键 |
DQUXPVVSVXIQNE-IMXLTCNTSA-N |
手性 SMILES |
CC[C@@]1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(R)-Aminoglutethimide tartrate, D-Aminoglutethimide tartrate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![8-(3,5-Dichlorophenyl)sulfanyl-9-[3-(propan-2-ylamino)propyl]purin-6-amine](/img/structure/B610342.png)
![1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride](/img/structure/B610345.png)
![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)



